molecular formula C17H17F2NO2 B3038729 3-(Dibenzylamino)-2,2-difluoropropanoic acid CAS No. 890146-60-8

3-(Dibenzylamino)-2,2-difluoropropanoic acid

Cat. No.: B3038729
CAS No.: 890146-60-8
M. Wt: 305.32 g/mol
InChI Key: PIMXRMKJPFZDGP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(dibenzylamino)-2,2-difluoropropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO2/c18-17(19,16(21)22)13-20(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMXRMKJPFZDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dibenzylamino)-2,2-difluoropropanoic acid typically involves the following steps:

    Formation of the Dibenzylamino Group: This step involves the reaction of benzylamine with benzyl chloride to form dibenzylamine.

    Introduction of the Difluoropropanoic Acid Backbone: The dibenzylamine is then reacted with a difluorinated propanoic acid derivative under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Dibenzylamino)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products:

    Oxidation Products: Formation of oxides or hydroxyl derivatives.

    Reduction Products: Formation of amines or other reduced forms.

    Substitution Products: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its unique structural properties.

Industry:

    Material Science: Application in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Dibenzylamino)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biochemical effects. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic processes.

    Receptor Binding: It can bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name: 3-(Dibenzylamino)-2,2-difluoropropanoic acid
  • Molecular Formula: C₁₇H₁₇F₂NO₂
  • Molecular Weight : 305.32 g/mol
  • CAS Number : 890146-60-8 .
  • Availability : Offered by Alfa Aesar and BLDpharm in 100 mg, 250 mg, and 1 g quantities with ≥95% purity .

Structural Features The compound features a difluoropropanoic acid backbone substituted with a dibenzylamino group at the β-position. This structure combines the electron-withdrawing effects of fluorine atoms with the steric bulk of the dibenzylamine moiety, making it a unique candidate for applications in medicinal chemistry and organic synthesis.

Comparative Analysis with Structurally Related Compounds

Key Structural and Functional Differences

The table below highlights critical differences between this compound and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Applications/Notes References
This compound C₁₇H₁₇F₂NO₂ 305.32 Dibenzylamino, difluoropropanoic acid Intermediate for peptide mimics, drug discovery
3-(4-Bromophenyl)-2,2-difluoropropanoic acid C₉H₇BrF₂O₂ 265.05 4-Bromophenyl, difluoropropanoic acid Versatile small-molecule scaffold
3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride C₅H₁₀ClF₂NO₂ 189.59 Dimethylamino, hydrochloride salt Medicinal chemistry (salt improves solubility)
3-(2-(Difluoromethoxy)phenyl)propanoic acid C₁₀H₁₀F₂O₃ 216.18 Difluoromethoxy, propanoic acid pKa = 4.62 (enhanced acidity)
2,3-Difluoro-D-phenylalanine C₉H₉F₂NO₂ 201.17 Difluorophenyl, amino acid backbone Biochemical studies, enzyme inhibition

Functional Group Impact on Properties

  • Electron-Withdrawing Effects: Fluorine atoms in all compounds enhance metabolic stability and influence acidity (e.g., pKa = 4.62 for 3-(2-(difluoromethoxy)phenyl)propanoic acid ).
  • Amino Substituents: Dibenzylamino: Introduces steric bulk, reducing reactivity but improving lipid solubility . Dimethylamino: Smaller substituent, often used as a hydrochloride salt to enhance aqueous solubility .
  • Aromatic vs. Aliphatic Backbones: Bromophenyl and difluoromethoxy groups (e.g., in 3-(4-bromophenyl)-2,2-difluoropropanoic acid) enable π-π interactions in drug-target binding .

Pharmaceutical Relevance

  • This compound: Potential as a building block for fluorinated peptides or enzyme inhibitors due to its dual functional groups .
  • 3-(4-Bromophenyl)-2,2-difluoropropanoic Acid: Used in fragment-based drug discovery (FBDD) for its rigidity and halogen bonding capabilities .
  • 2,3-Difluoro-D-phenylalanine: Investigated for modulating protein-protein interactions via fluorinated amino acid incorporation .

Biological Activity

3-(Dibenzylamino)-2,2-difluoropropanoic acid (DBDFPA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment and neuroprotection. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H19F2N
Molecular Weight303.35 g/mol
CAS Number890146-60-8

DBDFPA exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation and apoptosis. This inhibition can disrupt metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : The compound interacts with cellular receptors that regulate various biological processes, potentially leading to altered signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DBDFPA. For instance:

  • Cell Line Studies : In vitro studies demonstrated that DBDFPA significantly reduces ATP levels in cancer cell lines by inhibiting mitochondrial complex I, leading to increased apoptosis rates. The IC50 values for DBDFPA were found to be comparable to established anticancer agents, indicating its potency as an anticancer agent .

Case Study: H9c2 Cardiac Cell Line

A study involving H9c2 cells (a cardiac cell line) showed that exposure to DBDFPA resulted in a significant reduction in ATP production and increased apoptosis. This suggests that the compound's mechanism may extend beyond cancer cells, potentially affecting normal cellular functions .

Neuroprotective Effects

DBDFPA has also been investigated for its neuroprotective properties:

  • Blood-Brain Barrier Penetration : Research indicates that DBDFPA can cross the blood-brain barrier (BBB), making it a candidate for treating neurodegenerative diseases such as Alzheimer's.
  • Anti-inflammatory Activity : The compound has been shown to inhibit pathways such as NF-kB signaling, which is involved in neuroinflammation. This action may help mitigate conditions characterized by chronic inflammation in the brain .

Mechanistic Insights

  • Inhibition of Amyloid-beta Aggregation : Similar compounds have demonstrated the ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease.
  • Reduction of Reactive Oxygen Species (ROS) : By decreasing ROS production, DBDFPA may protect neuronal cells from oxidative damage, further supporting its neuroprotective potential .

Summary of Biological Activities

The following table summarizes the key biological activities associated with DBDFPA:

Activity TypeDescription
AnticancerInhibits mitochondrial complex I; induces apoptosis in cancer cell lines.
NeuroprotectionCrosses BBB; inhibits neuroinflammation; reduces amyloid-beta aggregation.
Enzyme InhibitionTargets enzymes involved in metabolic pathways critical for cell survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dibenzylamino)-2,2-difluoropropanoic acid
Reactant of Route 2
3-(Dibenzylamino)-2,2-difluoropropanoic acid

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